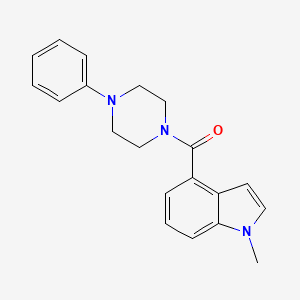![molecular formula C26H24N4O4S B12187889 N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide](/img/structure/B12187889.png)
N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide is a complex organic compound that features a combination of benzodioxole, thienopyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, thienopyrimidine derivatives, and piperidine derivatives. Examples include:
- Benzodioxole-based drugs like MDMA (3,4-methylenedioxy-methamphetamine).
- Thienopyrimidine-based drugs like dasatinib.
- Piperidine-based drugs like risperidone.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C26H24N4O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H24N4O4S/c31-24(27-18-6-7-20-21(12-18)34-15-33-20)17-8-10-30(11-9-17)13-22-28-25(32)23-19(14-35-26(23)29-22)16-4-2-1-3-5-16/h1-7,12,14,17H,8-11,13,15H2,(H,27,31)(H,28,29,32) |
InChI Key |
IDVGGIBLDYEDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)CC4=NC5=C(C(=CS5)C6=CC=CC=C6)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12187808.png)

![1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12187833.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12187838.png)
![6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12187839.png)
![2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12187841.png)


![4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12187870.png)

![4-({[(1-methyl-1H-indol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B12187875.png)
![1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole](/img/structure/B12187878.png)
methanone](/img/structure/B12187880.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12187885.png)
